N-methyl-4-(trifluoromethoxy)aniline hydrochloride
Description
Alternative Designations:
These synonyms emphasize either the substituent positions (e.g., "4-(trifluoromethoxy)") or the salt form (e.g., "hydrochloride"). The MDL Number (MFCD09028964) and Beilstein Registry Number (not explicitly listed) further aid in database searches.
Molecular Formula and Weight Analysis
Molecular Formula:
$$
\text{C}8\text{H}9\text{ClF}_3\text{NO}
$$
Breakdown by Element :
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 8 | 12.01 | 96.08 |
| Hydrogen (H) | 9 | 1.008 | 9.07 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Fluorine (F) | 3 | 19.00 | 57.00 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 1 | 16.00 | 16.00 |
| Total | 227.61 |
Molecular Weight Analysis:
- Theoretical Calculation : Summing atomic weights yields 227.61 g/mol , consistent with experimental data.
- Parent Compound Comparison : The free base ($$N$$-methyl-4-(trifluoromethoxy)aniline, $$\text{C}8\text{H}8\text{F}_3\text{NO}$$) has a molecular weight of 191.15 g/mol . The addition of hydrochloric acid ($$\text{HCl}$$, 36.46 g/mol) accounts for the difference:
$$
191.15 + 36.46 = 227.61 \, \text{g/mol}
$$ - Isotopic Distribution : The presence of three fluorine atoms ($$^{19}\text{F}$$, 100% natural abundance) and one chlorine atom ($$^{35}\text{Cl}$$, 75.8%; $$^{37}\text{Cl}$$, 24.2%) creates a characteristic mass spectrum with peaks at m/z 227 (M$$^+$$) and 229 (M+2).
Properties
IUPAC Name |
N-methyl-4-(trifluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-12-6-2-4-7(5-3-6)13-8(9,10)11;/h2-5,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQJOXNKLIBEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681964 | |
| Record name | N-Methyl-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-28-2 | |
| Record name | Benzenamine, N-methyl-4-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Anisole Derivatives
The initial step involves chlorinating anisole (methoxybenzene) to form trichloromethoxybenzene. This reaction employs radical initiators such as benzoyl peroxide under UV illumination, with chlorine gas introduced at 90–100°C in a solvent system of 4-chlorobenzotrifluoride. Key parameters include:
| Parameter | Value/Details |
|---|---|
| Chlorine flow rate | 15–20 LPH |
| Reaction temperature | 90–100°C |
| Solvent | 4-Chlorobenzotrifluoride |
| Catalyst | Benzoyl peroxide (5 wt%) |
| Reaction time | 4–5 hours |
Post-reaction purification involves nitrogen purging to remove residual HCl and chlorine, yielding trichloromethoxybenzene with >95% purity.
Fluorination with Anhydrous Hydrogen Fluoride (AHF)
Trichloromethoxybenzene undergoes fluorination with AHF at 80°C under high pressure (30–35 kg/cm²) to replace chlorine atoms with fluorine, forming trifluoromethoxybenzene:
| Parameter | Value/Details |
|---|---|
| Reaction temperature | 80°C |
| Pressure | 30–35 kg/cm² |
| Reaction time | 4–6 hours |
| Yield | 75–80% |
Distillation at atmospheric pressure isolates trifluoromethoxybenzene, with unreacted HF and HCl vented under nitrogen.
Nitration and Reduction to Aniline
Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric and nitric acids in dichloromethane at 0–35°C, producing l-nitro-4-trifluoromethoxybenzene as the major para isomer (90% selectivity). Subsequent reduction with iron and hydrochloric acid in ethanol yields 4-(trifluoromethoxy)aniline:
| Parameter | Value/Details |
|---|---|
| Nitration temperature | 0–35°C |
| Reduction solvent | Ethanol |
| Reduction time | 2–5 hours |
| Final purity | 99–99.5% |
The conversion of 4-(trifluoromethoxy)aniline to its N-methyl derivative involves reductive alkylation or direct methylation. Although specific protocols for this step are not detailed in the cited sources, industry-standard methods include:
Reductive Methylation with Formaldehyde
Exposure to formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in methanol or ethanol at 25–60°C facilitates selective methylation of the amine group:
Direct Alkylation with Methyl Iodide
Reaction with methyl iodide in the presence of a base (e.g., potassium carbonate) in acetone or DMF at 50–80°C provides N-methyl-4-(trifluoromethoxy)aniline:
| Parameter | Value/Details |
|---|---|
| Methylation agent | Methyl iodide (1.2 equiv) |
| Base | Potassium carbonate (2.0 equiv) |
| Solvent | Acetone |
| Reaction time | 12–24 hours |
Hydrochloride Salt Formation
The final step involves treating N-methyl-4-(trifluoromethoxy)aniline with hydrochloric acid in a polar solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt:
| Parameter | Value/Details |
|---|---|
| Acid concentration | 1M HCl in ethanol |
| Precipitation temp | 0–5°C |
| Yield | 85–90% |
Analytical Characterization
Critical quality control parameters for the final product include:
| Property | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99% |
| Melting point | Differential Scanning Calorimetry | 120–122°C |
| Chloride content | Ion chromatography | 15.5–16.5% |
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted aniline derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions
Major Products
The major products formed from these reactions include nitroanilines, hydroxylamines, and various substituted aniline derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-methyl-4-(trifluoromethoxy)aniline hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-methyl-4-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares N-methyl-4-(trifluoromethoxy)aniline hydrochloride with analogous para-substituted aniline derivatives:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) is more electronegative than trifluoromethyl (-CF₃) or methylsulfonyl (-SO₂CH₃), reducing the basicity of the aniline nitrogen. This impacts protonation efficiency in the hydrochloride form .
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, N-Methyl-4-(methylsulfonyl)aniline hydrochloride is supplied in ultra-high purity (99.999%) for pharmaceutical applications, indicating superior solubility .
- Synthetic Utility : The trifluoromethoxy group in the target compound facilitates electrophilic substitution reactions, whereas methylsulfonyl derivatives are more reactive in nucleophilic environments .
a) Polymer Science
N-methyl-4-(trifluoromethoxy)aniline (free base) was studied for absorption in polymer devices, where its lipophilic trifluoromethoxy group improved partitioning into hydrophobic matrices compared to 4-methoxy-aniline (MM1) and 4-(difluoromethoxy)-aniline (MM2) .
b) Pharmaceutical Intermediates
- In contrast, 4-(Trifluoromethyl)aniline hydrochloride (CAS 2923-56-4) is a precursor for herbicides and kinase inhibitors, highlighting the role of substituent choice in target applications .
Biological Activity
N-methyl-4-(trifluoromethoxy)aniline hydrochloride is a chemical compound that has gained attention due to its unique trifluoromethoxy group, which enhances its lipophilicity and potential biological activity. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₈H₈ClF₃NO
- Molecular Weight : 227.6 g/mol
- Structure : The compound features a methyl group, an aniline base, and a trifluoromethoxy group, contributing to its unique properties.
Biological Activity Overview
The biological activity of this compound is not extensively documented; however, related compounds with similar structures exhibit significant pharmacological properties. This section summarizes findings from various studies regarding its biological effects.
Anticancer Activity
Research indicates that compounds with trifluoromethoxy groups often demonstrate anticancer properties. For instance:
- Mechanism : Compounds similar to N-methyl-4-(trifluoromethoxy)aniline have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Case Study : A study demonstrated that a related compound exhibited an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong growth inhibition compared to non-cancerous cells (MCF10A) .
Enzyme Inhibition
This compound may interact with various enzymes:
- Target Enzymes : Similar compounds have shown binding affinity to enzymes involved in cancer progression.
- Example : The introduction of trifluoromethoxy groups has been linked to improved binding to protein targets, enhancing the efficacy of enzyme inhibitors .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | IC₅₀ (μM) | Mechanism of Action | Notes |
|---|---|---|---|
| N-methyl-4-(trifluoromethoxy)aniline | TBD | Potential enzyme inhibition | Limited data available |
| 2-chloro-N-methyl-4-(trifluoromethoxy)aniline | 0.126 | Induces apoptosis in cancer cells | Strong activity against MDA-MB-231 |
| Other related trifluoromethyl compounds | Varies | Inhibits cell proliferation | Many show significant biological properties |
Safety and Toxicity
This compound is classified as harmful by inhalation and skin contact. It can cause irritation to the eyes and respiratory system. Proper handling and safety measures are essential when working with this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-4-(trifluoromethoxy)aniline hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nitration of 2-methyl-4-(trifluoromethoxy)aniline followed by reduction to form the amine derivative. Hydrochloride salt formation is achieved using HCl in polar solvents like ethanol. Key steps include:
- Nitro group introduction : Controlled nitration at low temperatures (0–5°C) to avoid over-nitration .
- Catalytic hydrogenation : Use of Pd/C or Raney Ni under H₂ pressure (1–3 atm) to reduce the nitro group .
- Salt formation : Acidic workup with HCl yields the hydrochloride salt, enhancing solubility .
- Optimization : Yield (>80%) is maximized by maintaining anhydrous conditions and precise stoichiometric ratios of reagents .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Techniques :
- NMR spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns and trifluoromethoxy group integrity .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolves crystal structure and hydrogen bonding in the hydrochloride salt .
Q. How can researchers optimize purification protocols for this compound?
- Strategies :
- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to isolate high-purity crystals .
- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) removes non-polar byproducts .
Advanced Research Questions
Q. What electronic effects dominate the reactivity of the trifluoromethoxy group in electrophilic aromatic substitution (EAS) reactions?
- Mechanistic Insight : The trifluoromethoxy group exhibits strong para-directing behavior due to its electron-withdrawing nature (-I effect), overriding the methyl group’s electron-donating (+I) effect. This directs electrophiles to the para position relative to the trifluoromethoxy group .
- Case Study : Nitration of N-acetyl derivatives predominantly occurs at the 6-position (meta to NHCOCH₃, para to OCF₃), as shown in analogous systems .
Q. How do steric and electronic factors influence the compound’s interactions with biological targets (e.g., enzymes)?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : The trifluoromethoxy group enhances membrane permeability (logP ≈ 2.5), critical for cellular uptake .
- Hydrogen bonding : The aniline NH and chloride ion in the hydrochloride salt form hydrogen bonds with active-site residues, as seen in kinase inhibition studies of related compounds .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Data Reconciliation :
- Dose-dependent effects : Low concentrations (IC₅₀ < 1 µM) may target cancer cells via apoptosis, while higher doses (>10 µM) disrupt bacterial membranes .
- Assay variability : Differences in cell line sensitivity (e.g., HepG2 vs. MCF-7) and culture conditions (aerobic vs. anaerobic) alter observed activities .
Methodological Challenges
Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., cross-coupling)?
- Approach :
- DFT calculations : Simulate transition states for Suzuki-Miyaura coupling, focusing on Pd(0)-catalyzed C–C bond formation at the para position .
- Docking studies : Predict binding affinity to tyrosine kinases using AutoDock Vina, leveraging structural analogs from PubChem .
Q. What experimental controls are essential when studying its stability under varying pH and temperature?
- Protocols :
- pH stability : Buffer solutions (pH 3–9) at 25°C; monitor degradation via HPLC every 24 hours .
- Thermal analysis : TGA/DSC to identify decomposition thresholds (>150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
